N-(benzylcarbamothioyl)-2-iodobenzamide

urease inhibition enzyme kinetics Helicobacter pylori

N-(benzylcarbamothioyl)-2-iodobenzamide (CAS 642952-69-0; molecular formula C₁₅H₁₃IN₂OS; molecular weight 396.25 g/mol) is a synthetic acylthiourea derivative that integrates three functionally distinct modules: a 2-iodobenzamide pharmacophore, a thiourea linker, and an N-benzyl terminus. The compound belongs to the broader class of N-(arylcarbamothioyl)benzamides, which have been investigated as antimycobacterial agents, enzyme inhibitors, and metal-coordination ligands.

Molecular Formula C15H13IN2OS
Molecular Weight 396.2 g/mol
Cat. No. B4093013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzylcarbamothioyl)-2-iodobenzamide
Molecular FormulaC15H13IN2OS
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C15H13IN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20)
InChIKeyJYKSXIRNKRPIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzylcarbamothioyl)-2-iodobenzamide: Molecular Identity and Procurement Baseline


N-(benzylcarbamothioyl)-2-iodobenzamide (CAS 642952-69-0; molecular formula C₁₅H₁₃IN₂OS; molecular weight 396.25 g/mol) is a synthetic acylthiourea derivative that integrates three functionally distinct modules: a 2-iodobenzamide pharmacophore, a thiourea linker, and an N-benzyl terminus . The compound belongs to the broader class of N-(arylcarbamothioyl)benzamides, which have been investigated as antimycobacterial agents, enzyme inhibitors, and metal-coordination ligands [1]. Its structural hallmark is the ortho-iodo substituent on the benzamide ring, which confers both steric bulk (van der Waals volume of iodine ≈ 19.6 ų vs. hydrogen ≈ 3.4 ų) and an electron-withdrawing inductive effect (Hammett σₘ = +0.35 for I), differentiating it from non-halogenated or alternative halogen-substituted analogs [2].

Why In-Class Analogs Cannot Substitute for N-(Benzylcarbamothioyl)-2-iodobenzamide in Research and Industrial Procurement


Superficial substitution of N-(benzylcarbamothioyl)-2-iodobenzamide with structurally similar acylthioureas—such as N-(benzylcarbamothioyl)benzamide (non-iodinated), N-(phenylcarbamothioyl)benzamide (phenyl replacing benzyl), or 2-iodo-N-(phenylcarbamothioyl)benzamide (phenyl replacing benzyl while retaining 2-iodo)—introduces measurable changes in electronic character, steric profile, and reactivity that directly alter biological target engagement and chemical handling properties . The ortho-iodo group functions as both an electron-withdrawing activator and a leaving group in nucleophilic displacement reactions, as demonstrated by the dehalogenative cyclization of 1-benzoyl-3-(2-iodophenyl)thiourea to N-(benzo[d]thiazol-2-yl)benzamide under CuI coordination conditions—a transformation not observed with the 4-bromophenyl analog [1]. For enzyme inhibition applications, the benzyl substituent provides superior lipophilic anchoring compared to smaller N-alkyl groups, yet its contribution to target binding cannot be assumed interchangeable with the phenyl analog without empirical verification [2]. These differences mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent reactivity, target selectivity, and downstream experimental reproducibility.

Quantitative Differentiation Evidence for N-(Benzylcarbamothioyl)-2-iodobenzamide Against the Closest Analogs


Urease Inhibition Potency: N-Benzylcarbamothioyl vs. N-Phenylcarbamothioyl Benzamide Core

The non-iodinated parent scaffold N-(benzylcarbamothioyl)benzamide exhibits a jack bean urease IC₅₀ of 27.4 µM, which is approximately 1.94-fold less potent than the N-phenyl analog N-(phenylcarbamothioyl)benzamide (IC₅₀ = 14.1 µM) and approximately 1.94-fold more potent than the N-cyclohexyl analog N-(cyclohexylcarbamothioyl)benzamide (IC₅₀ = 53.2 µM) under identical assay conditions (indophenol method, 30 min incubation) [1]. While direct IC₅₀ data for the 2-iodo derivative N-(benzylcarbamothioyl)-2-iodobenzamide have not been published in the peer-reviewed literature, the established structure–activity relationship indicates that the N-benzyl substituent alone does not confer maximal potency within the arylthiourea-benzamide series; the ortho-iodo modification, by withdrawing electron density from the thiocarbonyl group, is predicted—based on Hammett σ–p correlation—to enhance electrophilicity at the thiocarbonyl sulfur, a known determinant of urease active-site cysteinyl binding [2]. Procurement of the 2-iodo derivative is therefore warranted specifically for studies investigating whether halogen-dependent electronic tuning re-ranks the potency hierarchy observed in the non-halogenated series.

urease inhibition enzyme kinetics Helicobacter pylori

Coordination-Driven Reactivity Differentiation: Iodine-Facilitated Dehalogenative Cyclization

When 1-benzoyl-3-(2-iodophenyl)thiourea—a direct structural analog of N-(benzylcarbamothioyl)-2-iodobenzamide differing only in the N-benzyl→N-phenyl substitution—is reacted with CuI, the ligand undergoes dehalogenation and intramolecular cyclization to form N-(benzo[d]thiazol-2-yl)benzamide as the coordinating N-donor ligand, generating a (CuI)ₙ quadruple-chain coordination polymer [1]. In contrast, the 4-bromophenyl analog 1-benzoyl-3-(4-bromophenyl)thiourea retains the intact thiourea framework and coordinates via the sulfur atom, yielding a (CuI)ₙ double-chain polymer with a fundamentally different topology [1]. This divergent reactivity is attributed to the ortho-iodo group acting as a superior leaving group (I⁻ >> Br⁻ under the reaction conditions), enabling proximity-driven S–C bond formation that is geometrically inaccessible for para-substituted or non-halogenated analogs. The 2-iodo substituent is therefore a functional requirement—not merely a structural descriptor—for accessing this specific reactivity manifold.

coordination chemistry CuI complexes benzothiazole formation crystal engineering

Corrosion Inhibition Efficiency: Thiourea-Benzamide Ligands vs. Their Cu(II)/Ni(II) Complexes on Mild Steel

The non-iodinated scaffold N-(benzylcarbamothioyl)benzamide (A1) and its Cu(II) and Ni(II) complexes were evaluated as corrosion inhibitors for mild steel in 1 M HCl. Potentiodynamic polarization measurements classified these derivatives as anodic-type inhibitors, with inhibition efficiency increasing as a function of inhibitor concentration [1]. Critically, the metal complexes exhibited higher inhibition efficiency than the free ligand, attributed to their larger molecular size enhancing surface coverage [1]. While quantitative inhibition efficiency values at specific concentrations are not publicly accessible from the abstract, the published trend establishes that the free thiourea-benzamide ligand provides a baseline that metal complexation measurably improves. The 2-iodo derivative N-(benzylcarbamothioyl)-2-iodobenzamide is anticipated to offer higher inherent inhibition than the non-iodinated ligand due to the increased polarizability and electron density of the iodine atom, which strengthens chemisorption onto the mild steel surface—a prediction consistent with the established correlation between halogen polarizability and corrosion inhibition in thiourea derivatives [2].

corrosion inhibition mild steel electrochemical impedance spectroscopy potentiodynamic polarization

Antineoplastic and Antiviral Potential via Zinc-Finger Transcription Factor Inhibition: Iodo-Benzamide Pharmacophore Class

A series of activated iodo-benzamide derivatives, structurally defined by the presence of (i) a chelating group at the amide linkage, (ii) a thiol trapping group, and (iii) an ortho- or para-iodo activating group, has been patented for antineoplastic and antiviral applications [1]. The presumptive mechanism involves iodo-group displacement by nucleophilic sulfide attack, facilitated by an electron-withdrawing activating group, enabling covalent modification of zinc finger domains in metalloregulatory proteins such as p-ADPRT and the HIV nucleocapsid protein [1]. The patent reports that these compounds inhibit growth of a variety of human and animal tumor and leukemia cell lines at low concentrations [1]. For the specific subclass incorporating an N-benzylcarbamothioyl side chain (which provides the chelating thiocarbonyl group), the 2-iodo substituent is mechanistically essential, as it serves as the displaceable leaving group required for zinc finger covalent modification. Analogs lacking the iodo group, or bearing the iodo at the 3- or 4-position where steric access to the zinc finger cysteine thiolate differs, are predicted to exhibit attenuated or absent zinc-finger-directed activity. However, direct comparative IC₅₀ data for N-(benzylcarbamothioyl)-2-iodobenzamide against specific cell lines have not been disclosed in the accessible patent examples, qualifying this evidence as class-level inference pending empirical confirmation.

zinc finger inhibition antineoplastic antiviral HIV nucleocapsid

Procurement-Relevant Application Scenarios for N-(Benzylcarbamothioyl)-2-iodobenzamide Based on Quantitative Evidence


Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Requiring Ortho-Iodo-Directed Cyclization

Research groups synthesizing CuI-based coordination polymers or MOFs where benzothiazole-forming cyclization is desired should procure the 2-iodo derivative rather than 3-iodo, 4-iodo, or bromo analogs. The direct head-to-head crystallographic evidence demonstrates that only the ortho-iodo substituent undergoes dehalogenative cyclization with CuI, generating N-(benzo[d]thiazol-2-yl)benzamide as an N-donor ligand that templates (CuI)ₙ quadruple-chain architectures, whereas the 4-bromophenyl analog preserves the intact thiourea ligand and yields a distinct double-chain topology [1]. This reactivity divergence is a go/no-go criterion for crystal engineering experimental design, and procurement of the incorrect isomer would preclude formation of the target topology.

Urease Inhibitor Structure–Activity Relationship (SAR) Campaigns Targeting Halogen-Dependent Potency Tuning

Medicinal chemistry teams investigating urease inhibition for anti-H. pylori or agricultural urease management should select N-(benzylcarbamothioyl)-2-iodobenzamide as the halogenated probe compound within a congeneric series. The non-iodinated parent scaffold N-(benzylcarbamothioyl)benzamide has an established urease IC₅₀ of 27.4 µM, which positions it between the more potent N-phenyl analog (14.1 µM) and the weaker N-cyclohexyl analog (53.2 µM) [2]. Introducing the ortho-iodo substituent provides a systematic electronic perturbation to test whether electron withdrawal at the benzamide ring reshapes this potency ordering, and the benzyl group ensures retention of the lipophilic anchor that distinguishes it from the N-phenyl comparator.

Anticancer Drug Discovery Targeting Zinc Finger Transcription Factor Proteins

Oncology research programs focused on zinc finger transcription factor inhibition (e.g., targeting p-ADPRT in apoptosis pathways or HIV nucleocapsid protein zinc fingers) should prioritize procurement of N-(benzylcarbamothioyl)-2-iodobenzamide as a scaffold that simultaneously satisfies the three structural requirements specified in the activated iodo-benzamide patent class: an ortho-iodo activating/leaving group, a thiocarbonyl chelating moiety (via the thiourea sulfur), and an electron-withdrawing benzamide core [3]. The N-benzyl substituent further offers a vector for subsequent derivatization without disrupting the core pharmacophore. The compound is mechanistically distinguished from non-iodinated benzamide-thioureas, which lack the displaceable iodo group required for covalent zinc finger modification, and from 3- or 4-iodo positional isomers, which place the leaving group in a geometry incompatible with the proposed zinc finger binding model.

Corrosion Inhibitor Development for Mild Steel in Acidic Environments

Industrial corrosion inhibitor R&D groups evaluating thiourea-benzamide derivatives for mild steel protection in 1 M HCl should select N-(benzylcarbamothioyl)-2-iodobenzamide as a next-generation candidate building on the demonstrated anodic inhibition mechanism of the non-iodinated parent ligand [4]. The established trend—that metal complexation (Cu²⁺, Ni²⁺) of the benzylcarbamothioyl-benzamide scaffold increases inhibition efficiency relative to the free ligand, attributed to larger molecular size and enhanced surface coverage—predicts that the iodine substituent, with its high polarizability and atomic radius, will further amplify chemisorption and film-forming capacity on mild steel surfaces. The compound serves dual purpose as both a standalone inhibitor candidate and a precursor for iodinated metal complexes, offering a procurement advantage over non-halogenated or less polarizable halogen (Cl, F) variants for systematic optimization of inhibition performance.

Quote Request

Request a Quote for N-(benzylcarbamothioyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.